Flindersine: A Comprehensive Technical Overview
Flindersine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flindersine is a pyranoquinoline alkaloid first isolated from plants of the Flindersia genus (Rutaceae family). It has since been identified in various other species, including Toddalia asiatica.[1][2][3] This technical guide provides a detailed overview of the chemical structure, properties, and analytical data of Flindersine, along with a summary of its known biological activities.
Chemical Structure and Properties
Flindersine is a heterocyclic compound with a rigid, planar structure. Its systematic IUPAC name is 2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one. The molecule consists of a quinolinone core fused with a dimethylpyran ring.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃NO₂ | [1][4] |
| Molecular Weight | 227.26 g/mol | [1][4] |
| Exact Mass | 227.094628657 Da | [1] |
| CAS Number | 523-64-8 | [1] |
| InChIKey | PXNMNABLQWUMCX-UHFFFAOYSA-N | [1][4] |
| SMILES | CC1(C)C=Cc2c(c3ccccc3[nH]c2=O)O1 | [4] |
| Appearance | To be specified based on experimental observation. | |
| Solubility | Soluble in chloroform, ethyl acetate, and methanol. | [1][5] |
Spectroscopic Data
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The following table summarizes the reported ¹³C NMR chemical shifts for Flindersine. The solvent used was Chloroform-d (CDCl₃).
| Atom Number | Chemical Shift (ppm) |
| C2 | 77.2 |
| C3 | 126.8 |
| C4 | 116.0 |
| C4a | 138.8 |
| C5 | 163.5 |
| C5a | 114.5 |
| C6 | 121.8 |
| C7 | 121.8 |
| C8 | 130.2 |
| C9 | 115.8 |
| C9a | 153.2 |
| C10 | 28.1 |
| C11 | 28.1 |
| C12 | Not Reported |
Data sourced from publicly available spectral databases. Precise assignments may vary based on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometric analysis of Flindersine typically shows a prominent molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, depending on the ionization technique used.
| Ion | m/z (calculated) | m/z (observed) | Relative Intensity |
| [M+H]⁺ | 228.0968 | 228.1019 | High |
| [M]⁺ | 227.0946 | Not specified | Not specified |
Fragmentation patterns can provide valuable structural information. Common fragmentation pathways for alkaloids involve the loss of small neutral molecules and cleavage of the heterocyclic rings. A detailed fragmentation analysis of Flindersine would require specific experimental data.
Experimental Protocols
Isolation of Flindersine from Toddalia asiatica
The following is a generalized protocol for the isolation of Flindersine from the leaves of Toddalia asiatica, based on literature reports.[1][5]
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Extraction:
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Air-dry the leaves of Toddalia asiatica at room temperature and then pulverize them into a fine powder.
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Perform a successive solvent extraction of the powdered leaves using solvents of increasing polarity, starting with hexane, followed by chloroform, ethyl acetate, and finally methanol. This is typically done by cold percolation, where the plant material is soaked in each solvent for a period of 48-72 hours.
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Collect the ethyl acetate extract, as this fraction is reported to have the highest concentration of Flindersine.
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-
Chromatographic Separation:
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Concentrate the ethyl acetate extract under reduced pressure to obtain a crude residue.
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Subject the crude extract to column chromatography on silica gel.
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Elute the column with a gradient of hexane and ethyl acetate.
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Collect the fractions and monitor them by thin-layer chromatography (TLC).
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Purification:
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Combine the fractions containing Flindersine and concentrate them.
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Recrystallize the resulting solid from a suitable solvent system (e.g., methanol) to obtain pure Flindersine.
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Characterization:
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Confirm the identity and purity of the isolated compound using spectroscopic techniques such as NMR (¹H and ¹³C), MS, and comparison with literature data.
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Biological Activity
Flindersine has been reported to exhibit a range of biological activities, making it a molecule of interest for drug discovery and development.
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Antimicrobial Activity: Flindersine has demonstrated activity against various bacteria and fungi.[2][3]
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Anticancer Activity: Some studies have indicated that Flindersine possesses cytotoxic effects against certain cancer cell lines.
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Insecticidal and Larvicidal Activity: The compound has shown potential as a natural pesticide due to its insecticidal and larvicidal properties.
The precise mechanisms of action and the signaling pathways involved in these biological activities are still under investigation and represent an active area of research.
Visualizations
Conceptual Workflow for Flindersine Isolation
The following diagram illustrates the general workflow for the isolation of Flindersine from a plant source.
Caption: A generalized workflow for the isolation and purification of Flindersine.
Potential Biological Action Relationship
This diagram illustrates a hypothetical relationship between Flindersine and its potential biological effects, which may be mediated through various cellular signaling pathways.
Caption: A conceptual diagram of Flindersine's potential mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review on traditional medicine Toddalia asiatica (L.) Lam.: Chemistry and medicinal potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lindersin B from Lindernia crustacea induces neuritogenesis by activation of tyrosine kinase A/phosphatidylinositol 3 kinase/extracellular signal-regulated kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirset.com [ijirset.com]
